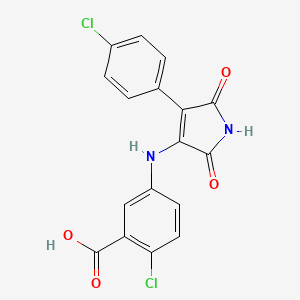

4-Arylmaleimide deriv. 6cc

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H10Cl2N2O4 |

|---|---|

Molecular Weight |

377.2 g/mol |

IUPAC Name |

2-chloro-5-[[4-(4-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid |

InChI |

InChI=1S/C17H10Cl2N2O4/c18-9-3-1-8(2-4-9)13-14(16(23)21-15(13)22)20-10-5-6-12(19)11(7-10)17(24)25/h1-7H,(H,24,25)(H2,20,21,22,23) |

InChI Key |

ACBZAFIQJQQSBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)NC2=O)NC3=CC(=C(C=C3)Cl)C(=O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Arylmaleimide Derivatives

General Strategies for Maleimide (B117702) Core Functionalization

The construction and functionalization of the maleimide core are foundational to the synthesis of 4-arylmaleimide derivatives. These methods primarily involve forming the heterocyclic ring and introducing substituents at the nitrogen atom.

N-Substitution Approaches (e.g., N-alkylation, N-arylation)

N-substituted maleimides are crucial precursors and products in organic synthesis. iosrjournals.org The nitrogen atom of the maleimide ring can be readily functionalized through various N-substitution reactions.

N-alkylation is often achieved through methods like the Mitsunobu reaction, which allows for the coupling of maleimide with primary alcohols. ucl.ac.be This method is valued for its mild conditions and broad substrate scope. acs.org Cobalt-catalyzed C-H activation has also been employed for the alkylation of C(sp³)-H bonds with N-alkyl and N-aryl substituted maleimides, demonstrating high regioselectivity and good to excellent yields. acs.orgrsc.org

N-arylation typically involves the reaction of maleimide or its precursors with anilines or aryl halides. Palladium-catalyzed cross-coupling reactions, for instance, can form a C-N bond between the maleimide nitrogen and an aryl group. nih.gov These approaches provide access to a wide range of N-arylmaleimides, which are themselves important building blocks and biologically active molecules. iosrjournals.org

Synthesis via Maleic Anhydride (B1165640) and Anilines

A classic and widely used method for preparing N-arylmaleimides involves a two-step process starting from maleic anhydride and a substituted aniline (B41778). iosrjournals.orgorgsyn.org

First, the aniline reacts with maleic anhydride in a solvent like diethyl ether or chloroform (B151607) to form the corresponding N-arylmaleamic acid intermediate. orgsyn.orgcore.ac.uk This intermediate, which often precipitates from the reaction mixture, can be isolated in high yield. orgsyn.org

In the second step, the maleamic acid undergoes cyclodehydration to form the maleimide ring. This is typically accomplished by heating the amic acid in acetic anhydride with a base catalyst such as sodium acetate. iosrjournals.orgorgsyn.org This robust method is suitable for producing a variety of N-arylmaleimides, including N-phenylmaleimide and its substituted analogues. orgsyn.orgcore.ac.uk

Table 1: Two-Step Synthesis of N-Arylmaleimides from Maleic Anhydride

| Starting Aniline | Intermediate | Final Product | Yield (Step 1) | Yield (Step 2) | Reference |

|---|---|---|---|---|---|

| Aniline | Maleanilic acid | N-Phenylmaleimide | 97–98% | 75–80% | orgsyn.org |

| p-Biphenylamine | N-Biphenylmaleamic acid | N-Biphenylmaleimide | 62.5% | 95% | core.ac.uk |

Condensation Reactions for Heterocyclic Ring Formation

Condensation reactions provide another powerful route to the maleimide core. The Perkin-type condensation, for example, can be used to assemble the maleimide structure from two different thiophene (B33073) precursors, allowing for the synthesis of non-symmetrically substituted dithienylmaleimides. rsc.orguni-regensburg.dersc.org This approach is particularly valuable for creating complex, functionalized maleimide systems. uni-regensburg.dersc.org The resulting maleic anhydride from the condensation can then be reacted with various amines or hydrazides to introduce functionality at the maleimide nitrogen. uni-regensburg.dersc.org

Targeted Aryl Substitution Methods

To generate 4-arylmaleimide derivatives specifically, methods that introduce an aryl group at the C-4 position of the maleimide ring are required. This is a more complex challenge than N-substitution and often involves transition-metal-catalyzed cross-coupling reactions or specialized rearrangement strategies.

Suzuki Cross-Coupling Reactions with Aryl Boronic Acids

The Suzuki cross-coupling reaction is a highly effective and versatile method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. wikipedia.org This reaction is well-suited for the synthesis of 4-arylmaleimides by coupling a halogenated maleimide precursor (e.g., 4-bromo- or 4-chloro-maleimide) with an aryl boronic acid. rsc.org

The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid for transmetalation. wikipedia.orgorganic-chemistry.org The key steps of the catalytic cycle involve oxidative addition of the palladium catalyst to the maleimide-halide bond, transmetalation of the aryl group from the boron atom to the palladium center, and reductive elimination to form the final C-C bond and regenerate the catalyst. wikipedia.org This methodology has been successfully used to prepare a variety of 4'-aryl-substituted terpyridines, demonstrating its utility in synthesizing complex aryl-substituted heterocyclic compounds. rsc.org The choice of catalyst, ligands, base, and solvent can be optimized to achieve high yields and accommodate a wide range of functional groups on both the maleimide and the aryl boronic acid. organic-chemistry.orglibretexts.org

Table 2: Suzuki Cross-Coupling for Aryl-Substituted Heterocycles

| Halide Precursor | Aryl Boronic Acid/Ester | Catalyst System | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| 4′-Bromoterpyridine | Aryl boronic acids (RC₆H₄B(OH)₂) | Palladium-based | 4′-Aryl-substituted terpyridines | Synthesis of fluorescent ligands | rsc.org |

| Aryl/Vinyl Halides | Arylboronic acids | Pd₂(dba)₃/P(t-Bu)₃ | Aryl/Vinyl-substituted arenes | Effective at room temperature | organic-chemistry.org |

| Aryl/Vinyl Triflates | Arylboronic acids | Pd(OAc)₂/PCy₃ | Aryl/Vinyl-substituted arenes | Broad substrate scope | organic-chemistry.org |

Phosphine-Catalyzed Isomerization of Allenoates

A more recent and innovative approach for synthesizing 3,4-disubstituted maleimides involves the phosphine-catalyzed isomerization of α-succinimide-substituted allenoates. mdpi.comnih.gov This method offers a pathway to highly functionalized maleimides under mild conditions. mdpi.com

The proposed mechanism begins with the nucleophilic attack of a phosphine (B1218219) on the allenoate, which, after a series of proton transfers and isomerization, generates a nucleophilic intermediate at the γ′-carbon. mdpi.commdpi.com This intermediate can then react with various electrophiles, such as aryl imines, in a cascade reaction. mdpi.com The reaction proceeds smoothly to give 3,4-disubstituted maleimide adducts in good to high yields and with excellent stereoselectivity. mdpi.comnih.gov This strategy represents a novel protocol for efficiently accessing complex maleimide structures that are prevalent in biologically active molecules. mdpi.comnih.gov

Multistep Synthetic Protocols for Complex Derivatives

The synthesis of complex 4-arylmaleimide derivatives, such as compound 6cc, often requires multi-step protocols to construct the desired molecular architecture. These methods are designed to build the molecule sequentially, allowing for the introduction of specific functional groups and aryl moieties.

A prominent and versatile method for creating complex, unsymmetrical 3,4-disubstituted maleimides is through palladium-catalyzed cross-coupling reactions. scielo.org.mxresearchgate.net The Suzuki cross-coupling reaction, in particular, is widely employed for this purpose. The general strategy involves two main stages: the synthesis of a suitable N-substituted dibromomaleimide precursor, followed by sequential or double Suzuki coupling with different aryl boronic acids to introduce the desired aryl groups. scielo.org.mx

The synthesis can be outlined as follows:

Bromination of Maleimide: The process typically starts with the bromination of commercially available maleimide to produce 3,4-dibromomaleimide. scielo.org.mx

N-Alkylation or N-Arylation: The resulting 3,4-dibromomaleimide is then N-substituted. For instance, N-alkylation can be achieved using reagents like dimethyl sulfate (B86663) or benzyl (B1604629) bromide to yield N-alkyl-3,4-dibromomaleimides. scielo.org.mx

Suzuki Cross-Coupling: The N-substituted 3,4-dibromomaleimide serves as the key intermediate for the Suzuki cross-coupling reaction. This step involves reacting the dibromo-intermediate with an aryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to yield the target 3,4-diarylmaleimide. scielo.org.mx For a complex derivative like 4-Arylmaleimide deriv. 6cc , this step would involve a specific aryl boronic acid to attach the desired aryl group at the 4-position of the maleimide ring.

Another powerful multistep approach involves the Ugi reaction to create bis-amide adducts, which can then undergo intramolecular cyclization to form complex heterocyclic systems fused with the maleimide core. researchgate.net Similarly, phosphine-catalyzed cascade reactions of α-succinimide-substituted allenoates with aryl imines provide an effective route to functionalized 3,4-disubstituted maleimides. mdpi.comsemanticscholar.orgnih.gov These advanced methods offer access to a wide range of structurally diverse and complex derivatives that are otherwise difficult to synthesize. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is a critical step in any synthetic protocol to ensure the highest possible yield and purity of the final product. This process involves systematically varying parameters such as catalysts, solvents, temperature, and reagent concentrations. thieme-connect.deillinois.edu

The synthesis of 4-arylmaleimide derivatives often relies on transition-metal-catalyzed reactions, where optimization is key to success. For example, in a methanesulfonic acid-catalyzed Friedel–Crafts reaction for the synthesis of 3-arylsuccinimides (structurally related to arylmaleimides), various catalysts and solvents were screened to maximize the yield. thieme-connect.de Initial screening of Lewis acids like I₂, FeCl₃, and ZnCl₂ showed no reaction, while SnCl₄ gave a moderate yield. thieme-connect.de Brønsted acids were then tested, with methanesulfonic acid (MeSO₃H) proving to be the optimal catalyst. thieme-connect.de Further optimization of the solvent and temperature led to a significant increase in product yield. thieme-connect.de

The data below illustrates a typical optimization process for a Friedel-Crafts reaction to produce an aryl-substituted succinimide, a close analogue to the arylmaleimide core.

Table 1: Optimization of Friedel-Crafts Reaction Conditions

| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | BF₃·OEt₂ (1.0) | DCM | Room Temp. | 12 | 49 |

| 2 | SnCl₄ (1.0) | DCM | Room Temp. | 6 | 53 |

| 3 | MeSO₃H (1.0) | DCM | Room Temp. | 4 | 67 |

| 4 | MeSO₃H (1.0) | DCE | Room Temp. | 4 | 75 |

| 5 | MeSO₃H (1.0) | CH₃CN | Room Temp. | 4 | 51 |

| 6 | MeSO₃H (0.125) | DCE | Room Temp. | 4 | 75 |

| 7 | MeSO₃H (0.125) | DCE | 60 | 4 | 80 |

| 8 | MeSO₃H (0.125) | DCE | 80 | 4 | 80 |

| Data derived from a study on the synthesis of 3-Arylsuccinimides. thieme-connect.de |

This table demonstrates that by changing the solvent from DCM to DCE and increasing the temperature to 60°C, the yield was improved from 67% to 80%. thieme-connect.de

A similar optimization process was applied to the phosphine-catalyzed synthesis of 3,4-disubstituted maleimides. mdpi.comsemanticscholar.org Researchers screened different phosphine catalysts (e.g., PPh₃, PBu₃, EtPPh₂) and solvents (e.g., Toluene, THF, DCM). The addition of an acidic additive was found to be crucial.

Table 2: Optimization of Phosphine-Catalyzed Reaction

| Entry | Catalyst | Solvent | Additive | Time (h) | Yield (%) |

| 1 | PBu₃ | DCM | - | 12 | 40 |

| 2 | P(OPh)₃ | DCM | - | 12 | No Reaction |

| 3 | EtPPh₂ | DCM | - | 10 | 51 |

| 4 | EtPPh₂ | Toluene | - | 12 | 35 |

| 5 | EtPPh₂ | DCM | PhOH | 6 | 60 |

| 6 | EtPPh₂ | DCM | BzOH | 6 | 68 |

| 7 | EtPPh₂ | DCM | 3,5-(OH)₂BzOH | 6 | 73 |

| 8 | EtPPh₂ | DCM | 3,5-(OH)₂BzOH | 8 | 81* |

| Reaction performed with an adjusted reactant ratio of 1:1.5. semanticscholar.org |

The results show that EtPPh₂ was a superior catalyst to PBu₃, and DCM was the best solvent. semanticscholar.org Crucially, the introduction of 3,5-dihydroxybenzoic acid (3,5-(OH)₂BzOH) as an additive significantly boosted the yield, which was further improved to 81% by adjusting the reactant stoichiometry. mdpi.comsemanticscholar.org These examples underscore the importance of meticulous optimization of reaction parameters to achieve high yields in the synthesis of complex molecules like This compound . mdpi.comsemanticscholar.orgthieme-connect.de

Molecular Mechanisms and Biological Activities of 4 Arylmaleimide Derivatives

Enzyme Inhibition and Modulation

4-Arylmaleimide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating potent inhibitory activity against several key enzymes. The core structure of these compounds allows for systematic modifications, leading to the development of highly potent and selective inhibitors for distinct enzyme targets.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

A prominent and well-researched activity of 4-arylmaleimide derivatives is the inhibition of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in a multitude of cellular processes and linked to diseases including Alzheimer's, bipolar disorder, and type 2 diabetes. nih.govresearchgate.net Specifically, 3-anilino-4-arylmaleimides have been identified as potent GSK-3 inhibitors. nih.gov

Research has consistently shown that 3-anilino-4-arylmaleimide derivatives function as ATP-competitive inhibitors of GSK-3. nih.gov This mechanism involves the inhibitor molecule binding to the ATP-binding pocket in the catalytic site of the enzyme, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade.

The binding mode has been elucidated through structural studies. Key interactions include the maleimide (B117702) nitrogen of the inhibitor forming a hydrogen bond with the carbonyl oxygen of the amino acid Asp133 within the hinge region of the kinase. nih.gov Additionally, an oxygen atom on the maleimide ring interacts with the backbone nitrogen of Val135. nih.gov These interactions anchor the inhibitor within the ATP pocket, effectively blocking the enzyme's function. The potency of these compounds is often in the low nanomolar range, demonstrating a high affinity for the GSK-3 active site. nih.gov

A crucial aspect of developing kinase inhibitors for therapeutic use is ensuring selectivity for the target kinase over other kinases in the human kinome to minimize off-target effects. Several 3-anilino-4-arylmaleimide derivatives have demonstrated remarkable selectivity for GSK-3.

For instance, one of the well-studied 3-anilino-4-arylmaleimide compounds, SB-216763, exhibited potent GSK-3α inhibition with an IC50 of 34 nM and showed little to no inhibition against a panel of 24 other kinases. nih.gov Another derivative was evaluated against a panel of 25 kinases, and for the majority, less than 30% inhibition was observed at a concentration of 10 μM, indicating a high degree of selectivity. nih.govnih.gov This selectivity is attributed to specific interactions within the GSK-3 ATP-binding site that are not conserved in other kinases like Protein Kinase C (PKC) or Cyclin-Dependent Kinases (CDKs). nih.gov

Table 1: GSK-3 Inhibition and Kinase Selectivity of a Representative 3-Anilino-4-arylmaleimide (Compound 4/SB-216763)

| Target Enzyme | IC50 (nM) | % Inhibition at 10 µM |

| GSK-3α | 34 | Not Reported |

| Panel of 24 other kinases | >10,000 (for most) | <30% (for most) |

| Data sourced from scientific literature. nih.gov |

Monoglyceride Lipase (B570770) (MGL) Inhibition

Another class of maleimide derivatives, specifically N-substituted maleimides, has been identified as potent inhibitors of Monoglyceride Lipase (MGL). nih.gov MGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling molecule in the nervous system. nih.govnih.gov Inhibition of MGL elevates 2-AG levels, which has potential therapeutic applications in various neurological and inflammatory conditions.

N-substituted maleimide derivatives act as irreversible inhibitors of MGL. nih.gov The maleimide ring is a Michael acceptor, making it susceptible to nucleophilic attack by cysteine residues within the enzyme's active site. This covalent modification permanently inactivates the enzyme. Rapid dilution experiments have confirmed this irreversible mode of action for this class of compounds. nih.gov

Similar to the importance of selectivity in kinase inhibition, distinguishing MGL inhibition from that of Fatty Acid Amide Hydrolase (FAAH) is critical. FAAH is the primary enzyme for degrading another major endocannabinoid, anandamide. Dual inhibition of MGL and FAAH can lead to different physiological outcomes than selective inhibition of MGL.

Studies have shown that N-substituted maleimide derivatives can be designed to be highly selective for MGL over FAAH. nih.gov For example, the compound 1-biphenyl-4-ylmethylmaleimide inhibits MGL with an IC50 value of 790 nM while showing significantly less activity against FAAH, thus demonstrating a favorable selectivity profile. nih.gov This selectivity allows for the specific modulation of the 2-AG signaling pathway.

Table 2: MGL Inhibition and FAAH Selectivity of a Representative N-Substituted Maleimide

| Compound | Target Enzyme | IC50 (nM) |

| 1-biphenyl-4-ylmethylmaleimide | MGL | 790 |

| 1-biphenyl-4-ylmethylmaleimide | FAAH | >10,000 |

| Data sourced from scientific literature. nih.gov |

An extensive search of publicly available scientific literature and chemical databases has yielded no specific information for a compound identified as “4-Arylmaleimide deriv. 6cc.” As a result, it is not possible to generate an article detailing its molecular mechanisms and biological activities according to the provided outline.

The search did identify a compound designated "6cc" in the context of DNA topoisomerase II inhibition; however, this molecule belongs to the 4-hydroxy-2-pyridone class of compounds, not the 4-arylmaleimide family as specified.

General information on the biological activities of the broader class of 4-arylmaleimide derivatives is available. These compounds are known to be of interest in medicinal chemistry for their potential as:

Protein kinase inhibitors: Various derivatives of maleimide have been investigated for their ability to inhibit a range of protein kinases, which are crucial regulators of cellular processes.

Michael acceptors: The maleimide structure contains an electrophilic double bond, making it a Michael acceptor that can react with nucleophiles such as the thiol groups of cysteine residues in proteins. This reactivity is a key mechanism for the biological activity of some maleimide derivatives.

Without specific data on "this compound," any attempt to populate the requested article sections would be speculative and would not adhere to the strict requirement of focusing solely on this specific compound. Further research or clarification of the compound's identity would be necessary to proceed with the user's request.

Modulation of Biological Processes

Antiangiogenic Efficacy

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Certain derivatives of cyclic imides, a class to which arylmaleimides belong, have demonstrated anti-angiogenic properties.

For instance, studies on phthalimide (B116566) derivatives, which share a similar structural core with maleimides, have shown potent anti-angiogenic activity. In one study, four newly synthesized phthalimide derivatives demonstrated a significant inhibition of angiogenesis in an in vitro 3D microfluidic assay using human endothelial cells. researchgate.netnih.govnih.govresearchgate.net All four compounds exhibited greater potency than thalidomide, a known anti-angiogenic agent. The most effective of these compounds, designated C4, was further tested in a zebrafish embryo model, where it confirmed its strong anti-angiogenic effects at concentrations as low as 0.02 μM. nih.govnih.gov

Another study investigating a carbothioamide derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, also reported significant anti-angiogenic activity. waocp.org Using a rat aorta angiogenesis assay, this compound inhibited blood vessel sprouting in a dose-dependent manner, with an IC50 value of 56.9 µg/mL. waocp.org

Table 1: Antiangiogenic Activity of Selected Cyclic Imide and Related Derivatives

| Compound Class | Specific Derivative | Assay | Key Findings | Reference(s) |

|---|---|---|---|---|

| Phthalimide Derivative | C4 | 3D Microfluidic Angiogenesis Assay, Zebrafish Embryo Model | More potent than thalidomide; effective at 0.02 μM in vivo. | nih.govnih.gov |

Antiproliferative Activity

The ability to inhibit the proliferation of cancer cells is a hallmark of potential anticancer agents. Various 4-arylmaleimide and related cyclic imide derivatives have been synthesized and evaluated for their antiproliferative effects across a range of human cancer cell lines.

One study detailed the synthesis of 3,4-diarylthiolated maleimides and their evaluation against human lung cancer cell lines H520 and H1299. frontiersin.org Several of these compounds displayed potent cell growth inhibition. Notably, compounds 4a , 4c , and 4h were particularly effective, with IC50 values in the range of 9.98 to 11.1 μM for both cell lines, demonstrating a dose-dependent increase in cytotoxicity. frontiersin.org

Similarly, a series of itaconimides, which are structurally related to maleimides, exhibited strong antiproliferative activity. researchgate.net Compound 14 from this series was exceptionally potent against glioma (U251) cells, with a Total Growth Inhibition (TGI) value of 0.0043 μM. researchgate.net In another study, novel 2-aryl-4-benzoyl-imidazole (ABI) derivatives were found to be potent antiproliferative agents against melanoma and prostate cancer cell lines. nih.gov

The antiproliferative effects are often assessed using assays such as the sulforhodamine B (SRB) assay or the MTT assay, which measure cell viability and growth inhibition.

Table 2: Antiproliferative Activity of Selected Arylmaleimide and Related Derivatives

| Compound | Cancer Cell Line(s) | Activity Metric | Value | Reference(s) |

|---|---|---|---|---|

| 3,4-diarylthiolated maleimide 4a | H520 (lung) | IC50 | 10.4 μM | frontiersin.org |

| H1299 (lung) | IC50 | 9.98 μM | frontiersin.org | |

| 3,4-diarylthiolated maleimide 4c | H520 (lung) | IC50 | 10.1 μM | frontiersin.org |

| H1299 (lung) | IC50 | 10.5 μM | frontiersin.org | |

| 3,4-diarylthiolated maleimide 4h | H520 (lung) | IC50 | 10.2 μM | frontiersin.org |

| H1299 (lung) | IC50 | 11.1 μM | frontiersin.org |

Apoptotic Inducing Activity

Inducing apoptosis, or programmed cell death, is a primary mechanism by which many chemotherapeutic agents eliminate cancer cells. Aryl maleimides have been shown to trigger this process effectively.

A study on aryl maleimides (AMI) as apoptosis inducers in L5178-Y murine leukemia cells demonstrated their ability to cause a significant increase in apoptotic cell death. nih.gov Two benzoic acid derivatives, 1f and 1h , induced apoptosis in up to 59.8% of the cells after 48 hours of treatment. nih.gov The mechanism is believed to involve the reaction of the maleimide's vinyl group with intracellular thiols, such as glutathione (B108866). This interaction leads to a decrease in glutathione levels, an increase in free radicals, and ultimately, a greater susceptibility of cancer cells to apoptosis. nih.gov The induction of apoptosis was confirmed by methods including flow cytometry, DNA fragmentation analysis, and microscopy. nih.gov

Further research into other cyclic imides has elucidated the molecular pathways involved. For instance, certain cyclic imides were found to induce apoptosis in human acute leukemia cells (K562 and Jurkat) through the intrinsic pathway. nih.gov This was evidenced by a reduction in mitochondrial potential and changes in the expression levels of key apoptosis-regulating proteins, such as a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.gov Some compounds also engaged the extrinsic apoptosis pathway and decreased the levels of the anti-apoptotic protein survivin. nih.gov

Table 3: Apoptotic Inducing Activity of Selected Arylmaleimide Derivatives

| Compound(s) | Cell Line | Key Observations | Proposed Mechanism | Reference(s) |

|---|---|---|---|---|

| Aryl maleimides 1f and 1h | L5178-Y Murine Leukemia | Up to 59.8% apoptosis at 48h; confirmed by flow cytometry and DNA fragmentation. | Depletion of intracellular thiols (glutathione), leading to increased oxidative stress. | nih.gov |

Structure Activity Relationship Sar Studies of 4 Arylmaleimide Derivatives

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract representation of the key molecular features necessary for a molecule to bind to a specific biological target and elicit a response. For 4-arylmaleimide derivatives, the pharmacophore model highlights several crucial interaction points. pharmacophorejournal.com The core structure generally consists of hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings that engage with the target's binding site. pharmacophorejournal.comdoi.org

The maleimide (B117702) ring itself is a key component, with its carbonyl groups often acting as hydrogen bond acceptors. tandfonline.com The nitrogen atom within the heterocyclic maleimide structure and associated linkers can serve as a hydrogen bond donor. mdpi.com The aryl groups attached at the 4-position are critical for establishing hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket of the target enzyme. tandfonline.commdpi.com

Computational studies have helped refine this model, identifying a common pharmacophore hypothesis for GSK-3β inhibitors that includes two hydrogen bond donor atoms, four hydrogen bond acceptor atoms, and three hydrophobic centers. mdpi.com The precise spatial arrangement of these features is critical for effective binding and inhibition. pharmacophorejournal.com

Table 1: Key Pharmacophoric Features of 4-Arylmaleimide Derivatives

| Pharmacophoric Feature | Structural Origin | Type of Interaction | Reference |

|---|---|---|---|

| Hydrogen Bond Acceptor (A) | Carbonyl groups of the maleimide ring | Forms hydrogen bonds with receptor residues (e.g., backbone amides) | tandfonline.com |

| Hydrogen Bond Donor (D) | Nitrogen atom in the linker or imide | Donates hydrogen bonds to receptor residues | mdpi.com |

| Hydrophobic Group (H) | Aryl and alkyl substituents | Engages in hydrophobic interactions within the binding pocket | doi.org |

| Aromatic Ring (R) | 4-Aryl substituent (e.g., phenyl, indolyl) | Participates in π-π stacking with aromatic amino acid residues | mdpi.com |

Impact of Aromatic and Heterocyclic Substituents on Activity and Selectivity

The nature and position of substituents on the aromatic and heterocyclic rings of 4-arylmaleimide derivatives have a profound impact on their biological activity and selectivity. SAR studies have shown that both electron-donating and electron-withdrawing groups can modulate potency, and their effects are highly dependent on their position on the aryl ring. researchgate.netopenmedicinalchemistryjournal.com

For instance, in the case of 3-anilino-4-arylmaleimides, QSAR investigations have revealed that electron-withdrawing groups at the meta position of the 4-phenyl ring tend to increase inhibitory activity against GSK-3β. tandfonline.com Conversely, hydrophobic interactions at the 3-anilino ring also contribute positively to the biological activity. tandfonline.com The introduction of different heterocyclic rings, such as pyridinyl or pyrazinyl groups, can enhance properties like water solubility and introduce new hydrogen bonding opportunities, which may improve affinity for the target receptor. nih.gov The replacement of a benzene (B151609) ring with a heterocycle like pyridine (B92270) can significantly alter the electrostatic potential of the molecule, affecting its ability to interact with the binding site. nih.gov

The specific choice of the heterocyclic system is crucial; five-membered rings like pyrrole, furan, and thiophene (B33073) exhibit different levels of reactivity and interaction potential compared to six-membered rings like pyridine. msu.edu For example, studies on certain inhibitors found that derivatives with hydroxyl substituents at the 2-position of a phenyl ring had significantly higher activity than those with substituents at the 4-position. mdpi.com

Table 2: Effect of Aryl Substituents on Inhibitory Activity (Illustrative)

| Compound Type | Substituent (Position) | Effect on Activity | Reference |

|---|---|---|---|

| 3-Anilino-4-arylmaleimides | Electron-withdrawing (meta) on 4-phenyl ring | Increased activity | tandfonline.com |

| N-Aryl maleimides | Heptyl (para) on N-phenyl ring | Higher MGL inhibition vs. methyl or H | ucl.ac.be |

| N-Aryl maleimides | Halogens (F, Cl, Br, I) on N-phenyl ring | Size of halogen has little influence on MGL inhibition | ucl.ac.be |

| General Aryl Derivatives | Hydroxyl (ortho) on phenyl ring | Significantly higher activity than para-substituents | mdpi.com |

Influence of Linker and Spacer Arm Modifications

The linker or spacer arm that connects the core maleimide structure to its various substituents is another critical element for optimizing activity. Modifications to the length, flexibility, and chemical nature of this linker can significantly alter a compound's potency and pharmacokinetic profile. dur.ac.uk

Studies on N-substituted maleimide derivatives have shown that introducing a methylene (B1212753) spacer between the maleimide ring and a biphenyl (B1667301) motif can lead to a substantial increase in inhibitory activity. ucl.ac.be Further investigation into the length of the spacer arm revealed that compounds with spacers of varying methylene units (e.g., benzyl (B1604629), phenethyl, phenylbutyl) were all more potent than the compound with a direct phenyl-maleimide link. ucl.ac.be Similarly, in other complex heterocyclic systems, shortening the linker length by one or two methylene units was found to abrogate biological activity, demonstrating the importance of optimal linker length. nih.gov

The composition of the linker is also a key variable. Replacing a linker's ether oxygen atom with sulfur or nitrogen can have a noticeable effect on potency, while substitution with a carbon atom can sometimes improve both potency and metabolic stability. nih.gov The introduction of more rigid linker units, such as a trans-cyclopropane, can retain activity while improving metabolic stability by conformationally restricting the molecule. nih.gov

Table 3: Influence of Linker Modification on Inhibitory Potency (IC50)

| Compound Modification | Effect on Activity | Example IC50 (μM) | Reference |

|---|---|---|---|

| Direct N-phenyl link vs. N-benzyl link (one CH₂ spacer) | Increased potency with spacer | 15.9 vs. more potent derivatives | ucl.ac.be |

| Introduction of methylene spacer | Increased MGL inhibition | 0.79 | ucl.ac.be |

| Shortening linker by one methylene unit | Largely abrogated activity | - | nih.gov |

| Replacement of linker ether oxygen with carbon | Subtly improved potency and stability | 0.032 | nih.gov |

| Introduction of rigid trans-cyclopropane linker | Retained activity, improved stability | 0.090 | nih.gov |

Development of Predictive SAR Models

To rationalize the complex SAR data and guide the design of new, more potent compounds, researchers have developed predictive computational models. Quantitative Structure-Activity Relationship (QSAR) modeling is a key tool used to correlate the chemical structure of the 4-arylmaleimide derivatives with their biological activity. researchgate.net

These models use the simplified molecular-input line-entry system (SMILES) to represent molecular structures and apply statistical methods to derive a mathematical relationship between structure and activity. researchgate.net For a series of 74 3-anilino-4-arylmaleimide derivatives, a QSAR model was developed with very good statistical quality, showing a squared correlation coefficient (r²) of 0.8617 for the training set and 0.8659 for the test set. researchgate.net Another robust model for a larger set of 177 maleimide derivatives yielded an r² of 0.9435 for the training set and 0.9262 for the test set. researchgate.net

These models not only predict the activity of unsynthesized compounds but also identify specific molecular fragments that are responsible for increasing or decreasing the inhibitory effect. researchgate.net Descriptors such as the Topological Polar Surface Area (TPSA) have also been successfully used in 2D-QSAR models for arylmaleimides to explore the role of polar interactions. nih.gov The development of such validated QSAR models is crucial for the rational design and optimization of this class of inhibitors. researchgate.netresearchgate.net

Computational and in Silico Approaches in 4 Arylmaleimide Derivative Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.com In the study of 4-arylmaleimide derivatives, QSAR models have been instrumental in understanding the structural features that govern their inhibitory potency.

Several studies have focused on developing robust QSAR models for 3-anilino-4-arylmaleimide derivatives as GSK-3β inhibitors. nih.govresearchgate.net These models are built by calculating molecular descriptors for each compound and correlating them with their experimentally determined inhibitory concentrations (IC50). Methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently used. nih.gov For instance, a CoMFA model for a series of 3-anilino-4-arylmaleimide derivatives yielded a cross-validated correlation coefficient (r²cv) of 0.652 and a non-cross-validated correlation coefficient (r²ncv) of 0.958, indicating a statistically significant model. nih.gov The predictive power of these models was confirmed with a test set of molecules, showing a predictive correlation coefficient (r²pred) of 0.82. nih.gov

Another approach utilized the Monte Carlo method to develop QSAR models for a set of 74 3-anilino-4-arylmaleimide derivatives. researchgate.net This model demonstrated strong statistical quality, providing insights into the molecular fragments that either increase or decrease the inhibitory activity. researchgate.net The statistical parameters from these QSAR studies highlight the reliability of the models for predicting the activity of new, unsynthesized compounds. nih.govresearchgate.net

| QSAR Method | Molecule Set | r² (ncv) | r² (cv) or Q² | r² (pred) | Source |

|---|---|---|---|---|---|

| CoMFA | 57 molecules (training), 17 (test) | 0.958 | 0.652 | 0.82 | nih.gov |

| CoMSIA | 57 molecules (training), 17 (test) | 0.948 | 0.614 | 0.87 | nih.gov |

| Monte Carlo Method | 74 molecules (training/test) | 0.8617 (training) | Not Reported | 0.8659 (test) | researchgate.net |

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein. plos.org For 4-arylmaleimide derivatives, docking simulations have been crucial for elucidating their binding modes within the ATP-binding site of protein kinases like GSK-3β. nih.govplos.orgacs.org

Studies on 3-anilino-4-arylmaleimide derivatives show that their binding is anchored by key hydrogen bond interactions with residues in the hinge region of the GSK-3β active site. plos.org Docking results consistently show that the maleimide (B117702) core is a critical pharmacophoric element. plos.org Specifically, one of the carbonyl groups on the maleimide ring typically forms a hydrogen bond with the backbone NH of Val135, while the NH group of the maleimide interacts with the backbone carbonyl of Asp133. plos.org

| Compound Moiety | Interacting Residue | Interaction Type | Source |

|---|---|---|---|

| Maleimide Carbonyl (C=O) | Val135 (backbone NH) | Hydrogen Bond | plos.org |

| Maleimide Imide (N-H) | Asp133 (backbone C=O) | Hydrogen Bond | plos.org |

| Macrocyclic Linker | Asn186 (side chain NH₂) | Hydrogen Bond | plos.org |

Pharmacophore Modeling for Ligand Design

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. mdpi.com Pharmacophore modeling for maleimide derivatives has been used to identify the crucial 3D structural features required for GSK-3 inhibition and to guide the design of new, selective ligands. idsi.mdresearchgate.net

Models can be generated using two main approaches: ligand-based and structure-based. mdpi.com Ligand-based models are derived from a set of known active molecules, while structure-based models are generated by analyzing the interactions between a ligand and its receptor in a known 3D complex. mdpi.com For maleimide derivatives, pharmacophore models have been developed using datasets of known inhibitors to map the key features responsible for their activity. researchgate.net

These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. plos.org Once validated, these pharmacophore models serve as 3D queries for virtual screening of large compound databases to identify novel scaffolds that match the required features for biological activity. researchgate.net This approach has proven effective in identifying new potential inhibitors for targets like GSK-3. researchgate.net

Virtual Screening Algorithms (e.g., FRED) for Hit Identification

Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. olemiss.edu This process is essential for hit identification in the early stages of drug discovery. In the context of 4-arylmaleimide derivatives, both ligand-based and structure-based virtual screening approaches have been successfully applied.

One notable study employed a structure-based virtual screening algorithm using the docking engine FRED (Fast Rigid Exhaustive Docking). researchgate.net In this work, 74 known 4-aryl-3-anilino-maleimide inhibitors and 1,778 decoy molecules were docked into the ATP-binding site of GSK-3β (PDB code 1Q4L). researchgate.net The performance of the screening was evaluated using metrics like the Area Under the Curve (AUC) for a Receiver Operating Characteristic (ROC) plot, which achieved a value of 0.887, indicating good discrimination between active and inactive compounds. researchgate.net

In another large-scale effort, a new virtual screening methodology combining a PLS-DA model and hybrid docking was applied to screen 9,042 maleimide derivatives from the PubChem database. researchgate.net This screening predicted 1,327 compounds as active, which were then docked into the GSK-3β ATP binding site. researchgate.net After filtering, 648 compounds were established as novel hits, demonstrating the power of these algorithms to identify diverse new active scaffolds. researchgate.net

Bioactivity Prediction and Molecular Property Estimation

In silico methods are widely used to predict the biological activities and estimate the molecular properties of compounds before their synthesis. scielo.org.mx For maleimide derivatives, chemoinformatic tools have been used to calculate properties that influence bioavailability, such as hydrophobicity (cLogP) and topological polar surface area (TPSA), and to predict potential biological targets. scielo.org.mx

One study used the Molinspiration chemoinformatics software to perform bioactivity prediction for a series of newly synthesized 3,4-diaryl-maleimide derivatives. scielo.org.mx The prediction engine, which is based on identifying fragments typical for active molecules, showed high bioactivity scores for several compounds as kinase inhibitors. scielo.org.mx This type of virtual screening does not require a 3D receptor structure and can rapidly prioritize candidates. scielo.org.mx

Furthermore, machine learning models have been developed to predict specific properties of maleimide derivatives. For example, a combined computational and experimental strategy was used to create models that predict the photophysical properties of functionalized maleimides, aiding in the design of new fluorescent probes with targeted characteristics. nih.gov Similarly, classification models have been developed to accurately discriminate between active and inactive maleimide derivatives, with one model showing 73.88% correct external prediction against a set of 264 active maleimides. researchgate.net

| Compound ID | Kinase Inhibitor Score | Nuclear Receptor Ligand Score | Enzyme Inhibitor Score | Source |

|---|---|---|---|---|

| Compound 9 | 0.54 | 0.08 | 0.29 | scielo.org.mx |

| Compound 16 | 0.52 | 0.13 | 0.22 | scielo.org.mx |

| Compound 17 | 0.50 | 0.09 | 0.19 | scielo.org.mx |

| Compound 20 | 0.52 | 0.12 | 0.26 | scielo.org.mx |

| Compound 29 | 0.51 | 0.14 | 0.24 | scielo.org.mx |

*A higher score indicates a higher probability of activity.

Advanced Academic Research Avenues and Therapeutic Potential

Synergistic Therapeutic Strategies with Existing Agents

Recent research has highlighted the potential of 4-arylmaleimide derivatives, such as the moguntinone MOG-19, in combination with existing chemotherapeutic agents. aacrjournals.org Studies have shown that these derivatives can act synergistically with topoisomerase I inhibitors like irinotecan (B1672180) and topotecan (B1662842) to induce apoptosis in human colon cancer cells. aacrjournals.org This synergistic effect allows for the use of lower concentrations of the chemotherapeutic drugs, potentially reducing their toxicity while enhancing their efficacy. aacrjournals.org The combination of MOG-19 with irinotecan, for example, led to a significant, synergistic induction of apoptosis in various human colon cancer cell lines. aacrjournals.org Furthermore, in vivo studies using a human HT-29 tumor xenograft model demonstrated that the combination of MOG-19 and a topoisomerase I inhibitor significantly reduced tumor volume and weight. aacrjournals.org This suggests a promising strategy to complement and improve current standard chemotherapy options for human colorectal cancer. aacrjournals.org

| Combination Therapy | Effect | Cell Lines/Model |

| MOG-19 + Irinotecan | Synergistic induction of apoptosis | Human colon cancer cells (HT-29, HCT-116, Caco-2, SW480) |

| MOG-19 + Topotecan | Intensified synergistic proapoptotic effects | Human colon cancer cells |

| MOG-19 + Irinotecan | Significant reduction in tumor volume and weight | Human HT-29 tumor xenograft model |

Development as Modulators for Multidrug Resistance

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). waocp.org These transporters actively pump anticancer drugs out of cancer cells, reducing their intracellular concentration and effectiveness. waocp.org 4-Arylmaleimide derivatives have emerged as potential MDR modulators. google.commdpi.com By inhibiting the function of these efflux pumps, these compounds can restore the sensitivity of resistant cancer cells to chemotherapeutic agents. waocp.org The development of new MDR modulators is crucial, and flavonoids and terpenoid nitrogen-containing derivatives are being explored for this purpose due to their potential for fewer side effects. waocp.orgmdpi.com

Applications in the Endocannabinoid System Modulation

The endocannabinoid system (ECS) is a complex cell-signaling system that plays a role in regulating a range of functions and processes in the body. caymanchem.comnih.gov It consists of cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids), and the enzymes that synthesize and degrade them. nih.govmdpi.com Maleimide (B117702) derivatives have been investigated for their interaction with the ECS, particularly as inhibitors of enzymes like fatty acid amide hydrolase (FAAH) and monoglyceride lipase (B570770) (MGL), which are responsible for the breakdown of endocannabinoids. ajchem-a.com By inhibiting these enzymes, 4-arylmaleimide derivatives can increase the levels of endocannabinoids, thereby modulating ECS activity. This has potential therapeutic applications in a variety of conditions where the ECS is dysregulated. ajchem-a.comresearchgate.net

Exploration as Drug Carriers and Polymeric Conjugates

The unique chemical properties of maleimides make them suitable for use as drug carriers and in the formation of polymeric conjugates. ajchem-a.comajchem-a.comnih.govmdpi.com The maleimide group can react with thiol groups on proteins and other biomolecules, allowing for the covalent attachment of drugs. mdpi.com This has led to the development of polymer-drug conjugates, where a therapeutic agent is linked to a polymer backbone. nih.govmdpi.commdpi.com This approach can improve the pharmacokinetic properties of the drug, such as its solubility and stability, and can also facilitate targeted drug delivery to specific tissues or cells. nih.gov For instance, N-aryl maleimide derivatives have been shown to react efficiently with thiolate substrates, a desirable characteristic for applications like radiolabeling. mdpi.com Research into new N-substituted maleimide homopolymers has demonstrated their potential as carriers for controlled drug release. ajchem-a.comajchem-a.com

| Compound/Derivative | Application | Key Feature |

| N-Aryl Maleimides | Bioconjugation | Faster reaction with thiolate substrates compared to N-alkyl derivatives. mdpi.com |

| N-Substituted Maleimide Homopolymers | Drug Carriers | Potential for controlled drug release. ajchem-a.comajchem-a.com |

| Poly(aspartamide) Derivatives | Drug Delivery | Stimuli-responsive for convenient drug loading and controlled release. mdpi.com |

Integration of Chemical Biology and High-Throughput Screening Methodologies

The discovery and optimization of bioactive compounds like 4-arylmaleimide derivatives are greatly accelerated by the integration of chemical biology and high-throughput screening (HTS). pressbooks.pubbenthamscience.comembl.orgimtm.cz HTS allows for the rapid testing of large libraries of compounds against biological targets to identify "hits." pressbooks.pubnih.gov These hits can then be further optimized through medicinal chemistry to improve their potency and selectivity. embl.org Chemical biology approaches, which utilize chemical tools to study biological systems, are essential for understanding the mechanism of action of these compounds. benthamscience.comnih.gov This combination of HTS and chemical biology is a powerful engine for drug discovery, enabling the efficient identification and development of novel therapeutics. embl.orgimtm.cz

Q & A

Q. What experimental protocols are recommended for synthesizing 4-Arylmaleimide deriv. 6cc with reproducibility?

Methodological Answer: Synthesis should follow validated protocols for maleimide derivatives, such as those outlined in patents or peer-reviewed procedures (e.g., EP05013126, which details indolyl-arylmaleimide synthesis ). Key steps include:

- Reaction conditions : Optimize temperature, solvent (e.g., DMF or THF), and catalyst (e.g., palladium for cross-coupling).

- Purification : Use column chromatography or recrystallization to isolate the compound.

- Validation : Confirm purity via HPLC (>95%) and structural integrity via NMR and HRMS.

- Documentation : Maintain detailed records of reaction parameters and anomalies, adhering to FAIR data principles .

Q. How can researchers characterize the purity and stability of this compound under varying conditions?

Methodological Answer:

- Stability assays : Perform accelerated degradation studies (e.g., exposure to light, heat, humidity) and monitor changes via UV-Vis spectroscopy or LC-MS.

- Purity analysis : Use hyphenated techniques (e.g., LC-DAD-MS) to detect impurities .

- Data interpretation : Compare degradation profiles with established thresholds for pharmaceutical intermediates .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity (e.g., angiogenesis inhibition)?

Methodological Answer:

- Cell-based assays : Use endothelial cell migration (e.g., scratch assay) or tube formation assays to assess anti-angiogenic effects .

- Dose-response curves : Test concentrations ranging from nM to µM, with VEGF as a positive control.

- Statistical rigor : Employ triplicate measurements and ANOVA to validate significance .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Troubleshooting framework :

- Pharmacokinetics : Assess bioavailability (e.g., plasma half-life) and tissue penetration via LC-MS/MS .

- Metabolite profiling : Identify active/inactive metabolites using metabolomics platforms.

- Model limitations : Evaluate species-specific differences (e.g., murine vs. human angiogenesis pathways) .

- Data triangulation : Combine results from orthogonal assays (e.g., Western blot for target protein expression) to reconcile discrepancies .

Q. What strategies optimize the structure-activity relationship (SAR) of this compound for enhanced selectivity?

Methodological Answer:

- Scaffold modification : Systematically vary substituents on the aryl and indolyl groups; use computational docking (e.g., AutoDock Vina) to predict binding affinity .

- Off-target profiling : Screen against kinase panels to identify selectivity issues.

- Data-driven design : Apply QSAR models to prioritize derivatives with optimal logP and polar surface area .

Q. How can researchers validate the mechanistic hypothesis of this compound’s angiogenesis inhibition?

Methodological Answer:

- Target engagement assays : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to VEGF receptors .

- Pathway analysis : Perform RNA-seq or phosphoproteomics to map downstream signaling effects .

- Genetic validation : Knock out putative targets (e.g., CRISPR/Cas9) and assess rescue phenotypes .

Methodological Challenges & Solutions

Q. How to address batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Process standardization : Implement QbD (Quality by Design) principles, including critical process parameter (CPP) identification .

- Analytical controls : Use PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring .

- Root-cause analysis : Apply fishbone diagrams to trace variability to raw materials or environmental factors .

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?

Methodological Answer:

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values.

- Error propagation : Account for instrument precision (e.g., plate reader ±5% CV) in confidence intervals .

- Reproducibility checks : Use independent replicates across multiple labs to confirm robustness .

Ethical and Reporting Standards

Q. How to ensure compliance with ethical guidelines when publishing data on this compound?

Methodological Answer:

- Data transparency : Share raw spectra, chromatograms, and biological datasets via repositories like Chemotion or RADAR4Chem .

- Authorship criteria : Adhere to ICMJE guidelines; exclude contributors who lack substantive intellectual input .

- Conflict disclosure : Declare funding sources (e.g., industry partnerships) that may bias interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.